![molecular formula C12H13N3O2 B1611695 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid CAS No. 939986-83-1](/img/structure/B1611695.png)
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
Overview
Description
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid, also known as CP-544439, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. It belongs to the class of compounds known as 5-HT1B receptor antagonists, which have been shown to have a range of effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is related to its ability to block the 5-HT1B receptor. This receptor is involved in the regulation of serotonin levels in the brain, which in turn plays a key role in the development of various neurological disorders. By blocking the activity of this receptor, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is believed to be able to reduce the symptoms of these disorders.
Biochemical and Physiological Effects
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. One of the key effects is its ability to reduce the release of serotonin in the brain. This is believed to be responsible for its ability to reduce the symptoms of migraines. In addition, 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has also been shown to have anxiolytic effects, meaning that it is able to reduce anxiety levels in individuals.
Advantages and Limitations for Lab Experiments
One of the key advantages of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is its ability to selectively target the 5-HT1B receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is its relatively low potency compared to other 5-HT1B receptor antagonists. This can make it difficult to achieve the desired effects in lab experiments.
Future Directions
There are several potential future directions for research on 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid. One area of interest is its potential as a treatment for other neurological disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of the 5-HT1B receptor in the development of these disorders. Finally, there is also potential for the development of more potent and selective 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid analogs, which could have even greater therapeutic potential.
Scientific Research Applications
1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has been extensively studied for its potential applications in the treatment of various neurological disorders. One of the key areas of research has been its potential as a treatment for migraine headaches. Studies have shown that 1-(4-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is able to block the activity of the 5-HT1B receptor, which is believed to play a key role in the development of migraines.
properties
IUPAC Name |
1-(4-cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-9-1-4-14-11(7-9)15-5-2-10(3-6-15)12(16)17/h1,4,7,10H,2-3,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJWQIXCLWACM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588471 | |
Record name | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939986-83-1 | |
Record name | 1-(4-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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